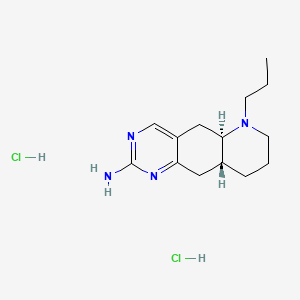

Quinelorane hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Quineloran-Hydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen die Pyrido[2,3-g]chinazolin-Struktur gebildet wird. Die Synthese umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von Quinelorane wird durch eine Cyclisierungsreaktion gebildet.

Einführung der Propylgruppe: Eine Propylgruppe wird durch eine Alkylierungsreaktion an die Kernstruktur eingeführt.

Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung von Quinelorane in seine Hydrochloridsalzform durch Reaktion mit Salzsäure.

Industrielle Produktionsmethoden: Die industrielle Produktion von Quinelorane-Hydrochlorid folgt ähnlichen synthetischen Wegen, ist aber für die Produktion im großen Maßstab optimiert. Dies beinhaltet die Verwendung von hochreinen Reagenzien, kontrollierten Reaktionsbedingungen und effizienten Reinigungsverfahren, um die Qualität und Ausbeute des Endprodukts zu gewährleisten .

Arten von Reaktionen:

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Quinelorane-Struktur zu modifizieren.

Substitution: Quineloran-Hydrochlorid kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Quinelorane-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Quinelorane hydrochloride is an octahydropyrimido[4,5-g]quinolone derivative that was patented by Eli Lilly and Co . It functions as a dopamine agonist for the D2 and D3 receptors and has been investigated for the treatment of anxiety, Parkinson's syndrome, depression, and hypertension .

Details

- Molecular Formula

- Molecular Weight 319.273 g/mol

- Stereochemistry Absolute

- Optical Activity Unspecified

- Defined Stereocenters 2/2

- E/Z Centers 0

- Charge 0

- SMILES Cl.Cl.[H][C@]12CCCN(CCC)[C@]1([H])CC3=C(C2)N=C(N)N=C3

- InChI InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1

- InChIKey WDEMLQIGYYLRRX-OWVUFADGSA-N

Research Applications

- Sexual Response In preclinical studies, Quinelorane impacted male sexual behavior in a dose-dependent manner, with lower doses facilitating penile erections and masturbation, while higher doses resulted in a return to control levels .

- Yawning Behavior Quinelorane had a biphasic effect on yawning behavior in monkeys, with low doses facilitating yawning and high doses inhibiting it .

- Dopaminergic Agonist Activity Quinelorane is a potent and highly selective D2-dopaminergic agonist .

- Neurochemical Effects Quinelorane influences the levels of various neurochemicals in the brain. It has been shown to increase 3-methoxy-4-hydroxyphenylglycol-sulfate levels in the brain stem and decrease hypothalamic epinephrine levels in male rats .

- Acetylcholine Release Quinelorane produces concentration-dependent suppression of K+-evoked release of acetylcholine from superfused caudate slices .

- Motor Activity Quinelorane administration produced dose-related increases in compulsive, contralateral turning in male rats with unilateral nigrostriatal lesions, and increases in locomotor activity and stereotypic behavior in male rats .

- Emetic Response In dogs, quinelorane administration produced dose-related increases in emetic response .

- Dopamine Metabolites Quinelorane administration also produced dose-related decreases in the striatal concentrations of the dopamine metabolites, 3,4-dihydroxyphenylacetic acid and homovanillic acid .

- Food Seeking Quinelorane potentiated the reinstating effect of two noncontingent pellets on food-seeking behavior .

- Cocaine Seeking Systemic administration of the D2-like agonist quinelorane failed to increase breakpoint values for cocaine during progressive responding .

Wirkmechanismus

Quinelorane hydrochloride exerts its effects by acting as an agonist for the dopamine D2 and D3 receptors. This means that it binds to these receptors and activates them, mimicking the effects of dopamine. The activation of these receptors leads to various downstream effects, including modulation of neurotransmitter release and changes in neuronal activity .

Molecular Targets and Pathways:

Dopamine D2 and D3 receptors: this compound specifically targets these receptors, leading to their activation.

cAMP signaling pathway: Activation of D2 and D3 receptors can influence the cAMP signaling pathway, which plays a crucial role in various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Quineloran-Hydrochlorid ist ähnlich wie andere Dopamin-Rezeptoragonisten, wie z. B. Quinpirol und Pramipexol. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Pramipexol: Pramipexol ist ein weiterer Dopamin-Rezeptoragonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Liste ähnlicher Verbindungen:

- Quinpirol

- Pramipexol

- Ropinirol

- Rotigotin

Biologische Aktivität

Quinelorane hydrochloride, also known as LY 163502, is a potent agonist for dopamine D2 and D3 receptors. This compound has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, effects in various animal models, and implications for clinical research.

- Chemical Name: (5a R,9a R)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3- g]quinazolin-2-amine dihydrochloride

- Molecular Formula: C₁₄H₁₈Cl₂N₄

- Purity: ≥99%

- Alternative Names: LY 163502

Pharmacodynamics

Quinelorane exhibits high affinity for dopamine receptors with Ki values of 5.7 nM for D2 and 3.4 nM for D3 receptors . The compound's mechanism of action primarily involves the stimulation of these receptors, leading to various neurochemical and behavioral outcomes.

Neurochemical Activity

- Endocrine Effects:

- Dopaminergic Activity:

Behavioral Effects

- Locomotor Activity:

- Sexual Behavior:

- Yawning Behavior:

Study on Food-Seeking Behavior

A study investigated the interaction between quinelorane and cannabinoid receptor antagonists on food-seeking behavior in rats. The results indicated that quinelorane potentiated the reinstating effect of food-paired stimuli during extinction phases when administered alongside rimonabant (a cannabinoid receptor antagonist) . This suggests potential applications for quinelorane in understanding reward pathways and addiction mechanisms.

Antipsychotic Potential

Research has explored quinelorane's antipsychotic-like properties through its effects on dopaminergic systems. In various animal models, quinelorane demonstrated efficacy in modulating behaviors associated with psychosis, indicating its potential as a therapeutic agent for conditions like schizophrenia .

Summary Table of Biological Activities

| Activity | Effect | Minimum Effective Dose |

|---|---|---|

| Serum Prolactin Decrease | Decreased prolactin levels | 10 µg/kg |

| Serum Corticosterone Increase | Increased corticosterone levels | 30 µg/kg |

| Dopamine Release Suppression | Decreased K+-evoked dopamine release | |

| Emetic Response | Increased emetic response | 7 µg/kg |

| Sexual Response | Facilitated erections | 2.5 µg/kg |

Eigenschaften

IUPAC Name |

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEMLQIGYYLRRX-OWVUFADGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913869 | |

| Record name | Quinelorane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97548-97-5 | |

| Record name | Quinelorane hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097548975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinelorane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINELORANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT5527J55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.